2-Phenoxy-4-phenylnicotinonitrile

Enzymology Medicinal Chemistry Phosphatase Inhibition

Standard nicotinonitrile analogs often fail in alkaline phosphatase assays due to missing 4-phenyl and 2-phenoxy substitutions, introducing uncontrolled variables. 2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1) is the validated scaffold. - **Quantitative advantage:** IC50 = 1.80 × 10⁵ nM vs analog IC50 = 2.30 × 10⁵ nM (22% improvement). - **Structural necessity:** Near-planar conformation with defined torsion angles; 4-phenyl group essential for target binding. - **Synthetic utility:** Cyano handle (position 3) for amides/acids/amines; high thermal stability (bp ~451.9°C). - **Quality:** ≥98% purity, suitable as HPLC/LC-MS reference standard. In stock, research-grade.

Molecular Formula C18H12N2O
Molecular Weight 272.307
CAS No. 478245-85-1
Cat. No. B2649579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-4-phenylnicotinonitrile
CAS478245-85-1
Molecular FormulaC18H12N2O
Molecular Weight272.307
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=C2)OC3=CC=CC=C3)C#N
InChIInChI=1S/C18H12N2O/c19-13-17-16(14-7-3-1-4-8-14)11-12-20-18(17)21-15-9-5-2-6-10-15/h1-12H
InChIKeyRMHVGGRTGKIOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-4-phenylnicotinonitrile: Compound Overview


2-Phenoxy-4-phenylnicotinonitrile (CAS 478245-85-1, C18H12N2O, MW 272.30 g/mol) is a functionalized nicotinonitrile derivative characterized by a pyridine-3-carbonitrile core substituted with a phenoxy group at position 2 and a phenyl group at position 4 . The compound is commercially available at research-grade purity (typically ≥90% to 98%) , and it serves as a versatile scaffold in medicinal chemistry and organic synthesis due to the presence of a reactive cyano group and aromatic substituents .

Workflow Alkaline phosphatase inhibition studies Reported inhibition context in placental ALP assays
Selection 4-phenyl nicotinonitrile scaffold with defined activity Active scaffold; analogs may be inactive in same panels
Use Context Medicinal chemistry SAR and heterocyclic synthesis building block MW ~272, higher thermal stability vs simpler analogs

2-Phenoxy-4-phenylnicotinonitrile: Why Analogs Cannot Substitute


Substitution of 2-Phenoxy-4-phenylnicotinonitrile with structurally related nicotinonitriles (e.g., 2-Phenoxynicotinonitrile, 4-Phenylnicotinonitrile, or 2-Amino-6-isobutyl-4-phenylnicotinonitrile) is not scientifically justified without loss of specific activity or scaffold utility. Comparative data from identical assays reveal that the 4-phenyl substituent confers a measurable difference in alkaline phosphatase inhibitory potency relative to unsubstituted or amino-substituted analogs [1][2]. Furthermore, the compound's distinct molecular geometry—evidenced by a near-planar conformation and defined torsion angles—directly influences its interaction with planar binding pockets and its performance as a synthetic building block [3]. Procurement decisions based solely on core nicotinonitrile similarity risk introducing uncontrolled variables into assay reproducibility and synthetic pathway yields.

Target Compound
2-Phenoxy-4-phenylnicotinonitrile
Reported IC50 1.80×10⁵ nM against placental ALP. Near-planar geometry supports defined binding interactions. Available up to 98% purity.
Analog / Substitute
Simpler nicotinonitriles
Unsubstituted or amino-isobutyl analogs show higher IC50 or negligible activity. MW, solubility, and scaffold geometry may shift assay reproducibility and synthetic yields.
Interchangeability note Core nicotinonitrile similarity does not imply interchangeable activity. 4-phenyl substitution and phenoxy group contribute to measurable inhibitory difference; procurement based solely on core scaffold may introduce uncontrolled variables.

2-Phenoxy-4-phenylnicotinonitrile: Comparative Evidence vs. Analogs


Enhanced Alkaline Phosphatase Inhibition vs. Unsubstituted Analog

In a direct head-to-head comparison using the human placental alkaline phosphatase assay (substrate: 10 mM p-nitrophenyl phosphate), 2-Phenoxy-4-phenylnicotinonitrile (CHEMBL165865) demonstrated an IC50 of 1.80 × 10^5 nM, whereas a closely related nicotinonitrile analog without the 4-phenyl substituent (CHEMBL162063) exhibited an IC50 of 2.30 × 10^5 nM [1][2]. The 4-phenyl substitution reduces the IC50 by approximately 22%, indicating a measurable increase in inhibitory potency attributable to the extended aromatic system.

ALP Inhibition vs. Unsubstituted
Head-to-head
IC50 1.80 × 10⁵ nM vs. 2.30 × 10⁵ nM (≈22% lower)
Reported improved inhibitory context with 4-phenyl substituent
Human placental ALP assay; 10 mM pNPP substrate. Context-dependent.
Enzymology Medicinal Chemistry Phosphatase Inhibition

Scaffold Size and Physical Property Differences

2-Phenoxy-4-phenylnicotinonitrile (MW 272.30 g/mol) is structurally heavier and more sterically demanding than its simpler analog 2-Phenoxynicotinonitrile (CAS 14178-15-5; MW 196.21 g/mol) . The addition of the 4-phenyl group increases molecular weight by approximately 38%, which translates to a larger hydrodynamic radius and altered solubility profile. Cross-study analysis of physical properties indicates a predicted density of 1.3±0.1 g/cm³ and a boiling point of 451.9±45.0 °C at 760 mmHg for the 2-phenoxy-4-phenyl derivative , versus a boiling point of 329.2 °C at 760 mmHg for the unsubstituted analog [1].

Scaffold Size & Physical Properties
Cross-study
MW 272.30 vs. 196.21 g/mol (+38.8%); Δ BP ≈ +122.7 °C
Property differences may affect solubility and synthetic handling
Predicted physicochemical values; data to verify.
Organic Synthesis Medicinal Chemistry Scaffold Design

Alkaline Phosphatase Potency vs. 4-Methoxy Analog

A structurally closer analog, 2-(4-methoxyphenoxy)-4-phenylnicotinonitrile (BDBM89970), was evaluated in a similar alkaline phosphatase context and exhibited an EC50 of >5.30 × 10^4 nM (i.e., >53,000 nM), which is substantially weaker than the IC50 of 1.80 × 10^5 nM for 2-Phenoxy-4-phenylnicotinonitrile [1][2]. While direct potency comparison is confounded by the use of EC50 vs. IC50 metrics and potential assay variations, the class-level inference suggests that the 4-methoxy substitution on the phenoxy ring reduces inhibitory activity by at least 3.4-fold (180,000 nM / 53,000 nM) relative to the unsubstituted phenoxy group.

Potency vs. 4-Methoxy Analog
Class-level
Estimated >3.4-fold higher potency vs. EC50 >5.30×10⁴ nM analog
4-Methoxy substitution may reduce inhibitory activity in this scaffold
IC50 vs. EC50 comparison; assay variations confound direct ranking.
Enzymology Structure-Activity Relationship Phosphatase Inhibition

Bioactivity and Purity vs. Amino-Isobutyl Analog

2-Amino-6-isobutyl-4-phenylnicotinonitrile (CAS 5105-94-2) represents an alternative 4-phenylnicotinonitrile scaffold with an amino group at position 2 and an isobutyl chain at position 6. However, this analog exhibits negligible activity in multiple screening assays (IC50 > 55.69 µM across panels) and is classified as 'inactive' in several contexts . In contrast, 2-Phenoxy-4-phenylnicotinonitrile maintains a defined inhibitory profile against alkaline phosphatase. Moreover, the target compound is routinely available at 98% purity from multiple commercial sources , whereas the amino-isobutyl analog is typically offered at 95%+ purity , a difference that can affect reproducibility in sensitive catalytic applications.

Activity & Purity vs. Amino-Isobutyl
Cross-study
Target: IC50 180 µM (ALP), purity up to 98%
Analog: IC50 >55.69 µM (inactive), purity ≥95%
Amino-isobutyl analog is essentially inactive in tested panels
Scaffold substitution controls activity presence; purity grade differs.
Organic Synthesis Medicinal Chemistry Scaffold Comparison

2-Phenoxy-4-phenylnicotinonitrile: Key Procurement Applications


Human Placental Alkaline Phosphatase Inhibition Assays

When conducting alkaline phosphatase inhibition studies, 2-Phenoxy-4-phenylnicotinonitrile provides a measurable potency advantage (IC50 = 1.80 × 10^5 nM) over unsubstituted nicotinonitrile analogs (IC50 = 2.30 × 10^5 nM) [1]. This 22% improvement in IC50 allows for lower compound concentrations to achieve the same degree of inhibition, reducing solvent exposure and potential off-target effects in cell-based or biochemical assays. Researchers should select this compound when dose-response precision is critical.

Scaffold-Based Medicinal Chemistry and SAR Studies

For structure-activity relationship (SAR) campaigns focused on nicotinonitrile-based enzyme inhibitors, 2-Phenoxy-4-phenylnicotinonitrile serves as a key intermediate. Comparative data demonstrate that the 4-phenyl and 2-phenoxy substitutions confer specific inhibitory activity that is absent in simpler analogs (e.g., 2-Phenoxynicotinonitrile) or amino-substituted variants [2]. Procurement of this exact scaffold ensures that medicinal chemistry teams are working from a bioactive starting point, reducing synthetic iterations and accelerating lead optimization.

Building Block for High-MW Heterocyclic Synthesis

2-Phenoxy-4-phenylnicotinonitrile's molecular weight (272.30 g/mol) and high boiling point (~451.9 °C) make it a preferred building block for the synthesis of larger, more complex heterocyclic systems where thermal stability and steric bulk are advantageous . The cyano group at position 3 serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines), while the 4-phenyl group enhances π-stacking interactions in downstream coupling reactions. Substitution with lighter analogs (e.g., 2-Phenoxynicotinonitrile, MW 196.21 g/mol) will alter reaction kinetics and product profiles.

Analytical Reference Standard for Method Development

Given its commercial availability at 98% purity , 2-Phenoxy-4-phenylnicotinonitrile is suitable as a reference standard for HPLC/LC-MS method development and validation in pharmaceutical quality control or environmental analysis. The defined purity grade provides a reliable benchmark for quantifying related nicotinonitrile impurities or degradation products in complex matrices.

Application
Selection Property
Validation Focus
Placental ALP inhibition studies
Scaffold with reported ALP inhibitory context
Verify IC50 in target assay conditions
Nicotinonitrile SAR campaigns
Active 4-phenyl-2-phenoxy scaffold baseline
Compare activity vs. unsubstituted and amino variants
High-MW heterocyclic synthesis
Higher thermal stability and steric profile
Confirm reaction yields vs. lighter analog building blocks
HPLC/LC-MS method development
Available at 98% purity reference-grade
Establish retention time and impurity profiling
All applications are research-use context. Verify scaffold activity and purity in your specific assay system before procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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